

# Comparative $^1\text{H}$ and $^{13}\text{C}$ NMR Characterization of 4-Alkylbenzenesulfonamides

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## Compound of Interest

Compound Name: 4-Isopropylbenzenesulfonyl chloride

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A detailed analysis of 4-isopropylbenzenesulfonamide and its structural analogs, 4-ethylbenzenesulfonamide and 4-tert-butylbenzenesulfonamide, is presented, offering a comparative guide to their nuclear magnetic resonance (NMR) spectral features. This guide provides researchers, scientists, and drug development professionals with a valuable resource for the identification and characterization of these important chemical motifs.

The study of substituted benzenesulfonamides is of significant interest in medicinal chemistry due to their wide range of biological activities. A precise understanding of their structural characteristics is paramount for the development of new therapeutic agents. Herein, we provide a comparative analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of 4-isopropylbenzenesulfonamide, alongside its 4-ethyl and 4-tert-butyl analogs, to facilitate their unambiguous identification and characterization.

## Comparative NMR Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for the three 4-alkylbenzenesulfonamides are summarized in Table 1. All spectra were recorded in deuterated chloroform ( $\text{CDCl}_3$ ).

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shift Data (ppm) for 4-Alkylbenzenesulfonamides in  $\text{CDCl}_3$

Compound	Alkyl Group	<sup>1</sup> H NMR	<sup>13</sup> C NMR
4- Ethylbenzenesulfona mide	-CH <sub>2</sub> CH <sub>3</sub>	Aromatic-H: δ 7.85 (d, J=8.4 Hz, 2H), 7.35 (d, J=8.4 Hz, 2H); - NH <sub>2</sub> : δ 4.88 (s, 2H); - CH <sub>2</sub> -: δ 2.75 (q, J=7.6 Hz, 2H); -CH <sub>3</sub> : δ 1.27 (t, J=7.6 Hz, 3H)	C-S: δ 140.2; C-Alkyl: δ 150.1; Aromatic C- H: δ 128.5, 126.3; - CH <sub>2</sub> -: δ 28.9; -CH <sub>3</sub> : δ 15.1
4- Isopropylbenzenesulfo namide	-CH(CH <sub>3</sub> ) <sub>2</sub>	Aromatic-H: δ 7.84 (d, J=8.5 Hz, 2H), 7.38 (d, J=8.5 Hz, 2H); - NH <sub>2</sub> : δ 4.85 (s, 2H); - CH-: δ 3.01 (sept, J=6.9 Hz, 1H); -CH <sub>3</sub> : δ 1.27 (d, J=6.9 Hz, 6H)	C-S: δ 140.1; C-Alkyl: δ 155.0; Aromatic C- H: δ 127.0, 126.4; - CH-: δ 34.2; -CH <sub>3</sub> : δ 23.7
4-tert- Butylbenzenesulfona mide	-C(CH <sub>3</sub> ) <sub>3</sub>	Aromatic-H: δ 7.85 (d, J=8.7 Hz, 2H), 7.52 (d, J=8.7 Hz, 2H); - NH <sub>2</sub> : δ 4.79 (s, 2H); - C(CH <sub>3</sub> ) <sub>3</sub> : δ 1.34 (s, 9H)	C-S: δ 140.0; C-Alkyl: δ 156.8; Aromatic C- H: δ 126.2, 126.1; - C(CH <sub>3</sub> ) <sub>3</sub> : δ 35.2; - C(CH <sub>3</sub> ) <sub>3</sub> : δ 31.1

## Experimental Protocols

### General Synthesis of 4-Alkylbenzenesulfonamides

A two-step synthesis is employed for the preparation of the title compounds, starting from the corresponding 4-alkylbenzene.

#### Step 1: Synthesis of 4-Alkylbenzenesulfonyl Chloride

The appropriate 4-alkylbenzene (1.0 eq.) is added to a reaction vessel. While stirring and cooling in an ice bath to maintain a temperature below 10°C, chlorosulfonic acid (3.0 to 4.0 eq.) is added dropwise. After the addition is complete, the reaction mixture is stirred at room temperature for a designated period (typically 1-2 hours) to ensure the completion of the

chlorosulfonation reaction. The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the 4-alkylbenzenesulfonyl chloride. The solid product is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

#### Step 2: Ammonolysis of 4-Alkylbenzenesulfonyl Chloride

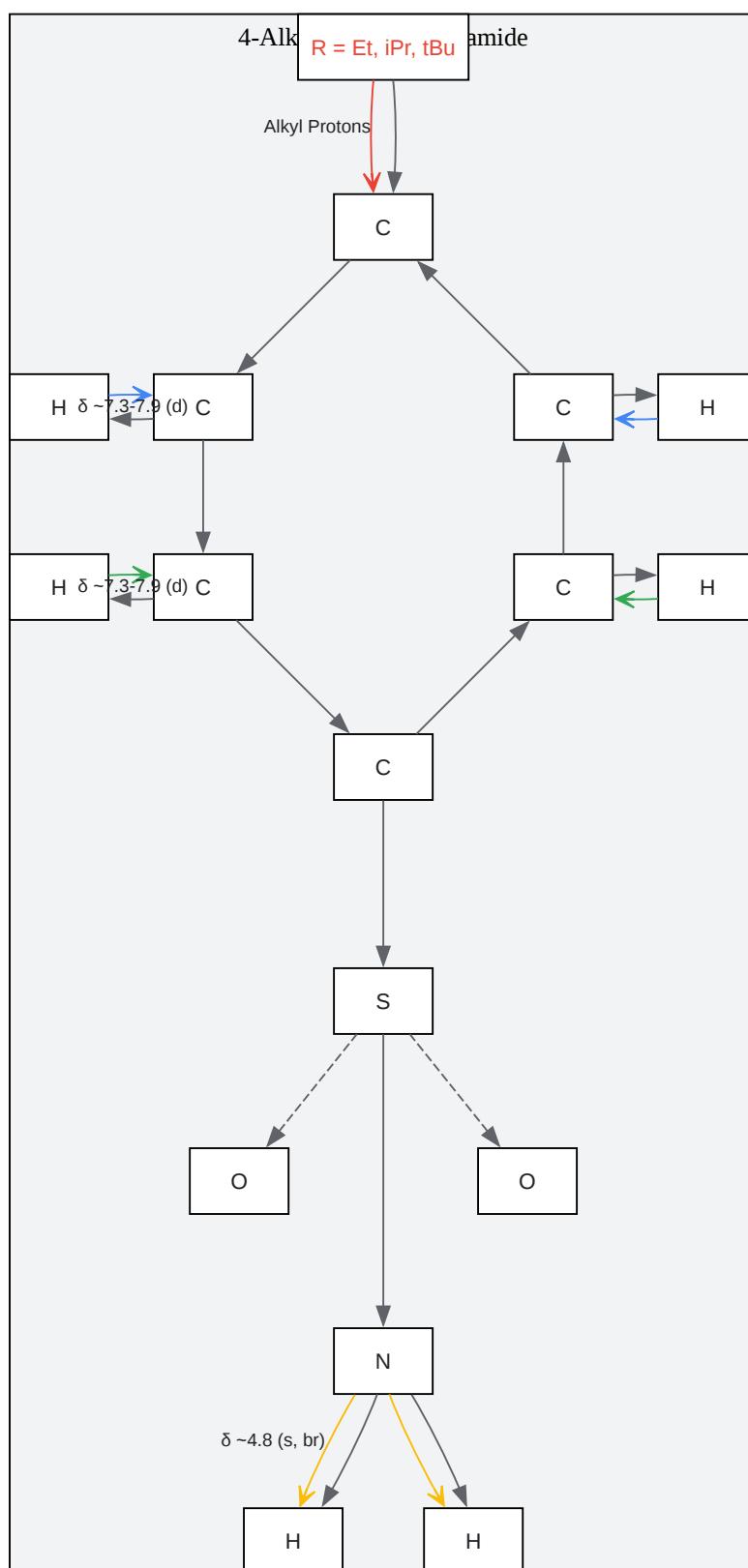
The crude 4-alkylbenzenesulfonyl chloride (1.0 eq.) is added portion-wise to a stirred, chilled (0-5°C) aqueous solution of concentrated ammonia (excess). The reaction mixture is stirred vigorously for 1-2 hours while allowing it to warm to room temperature. The resulting solid precipitate, the 4-alkylbenzenesulfonamide, is collected by vacuum filtration, washed thoroughly with cold water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

## NMR Sample Preparation

For NMR analysis, approximately 10-20 mg of the purified 4-alkylbenzenesulfonamide is dissolved in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube for spectral acquisition.

## Structural Elucidation and NMR Signal Assignment

The following diagram illustrates the general structure of a 4-alkylbenzenesulfonamide and the key NMR correlations.



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Figure 1. General structure and key  $^1\text{H}$  NMR correlations for 4-alkylbenzenesulfonamides.

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